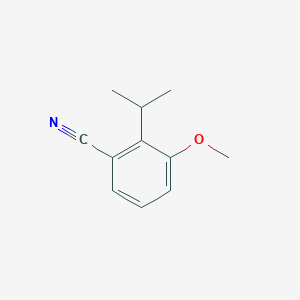
2-Isopropyl-3-methoxybenzonitrile
Vue d'ensemble
Description
2-Isopropyl-3-methoxybenzonitrile (IMB) is a chemical compound that belongs to the class of benzonitriles. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-3-methoxybenzonitrile is not fully understood. However, it is believed that it exerts its biological effects by interacting with specific molecular targets, such as enzymes and receptors. 2-Isopropyl-3-methoxybenzonitrile has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Effets Biochimiques Et Physiologiques
2-Isopropyl-3-methoxybenzonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. 2-Isopropyl-3-methoxybenzonitrile has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-Isopropyl-3-methoxybenzonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable and can be stored for long periods of time. However, there are also some limitations to using 2-Isopropyl-3-methoxybenzonitrile in lab experiments. It is toxic and can cause harm to researchers if not handled properly. It is also relatively expensive compared to other compounds.
Orientations Futures
There are several future directions for the research of 2-Isopropyl-3-methoxybenzonitrile. One possible direction is to study its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative diseases. Another direction is to investigate its potential as an antimicrobial and antifungal agent. Further studies are also needed to fully understand the mechanism of action of 2-Isopropyl-3-methoxybenzonitrile and its effects on various molecular targets.
Applications De Recherche Scientifique
2-Isopropyl-3-methoxybenzonitrile has been widely used in scientific research, especially in the field of medicinal chemistry. It has shown potential as a lead compound for the development of new drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 2-Isopropyl-3-methoxybenzonitrile has also been studied for its antimicrobial and antifungal activities.
Propriétés
Numéro CAS |
105041-68-7 |
|---|---|
Nom du produit |
2-Isopropyl-3-methoxybenzonitrile |
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
3-methoxy-2-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C11H13NO/c1-8(2)11-9(7-12)5-4-6-10(11)13-3/h4-6,8H,1-3H3 |
Clé InChI |
XRWDUUFEQGNHCY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC=C1OC)C#N |
SMILES canonique |
CC(C)C1=C(C=CC=C1OC)C#N |
Synonymes |
Benzonitrile, 3-methoxy-2-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


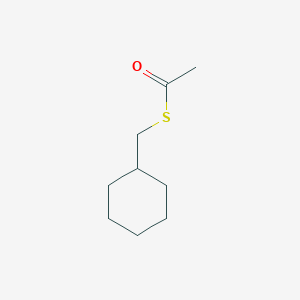
![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)
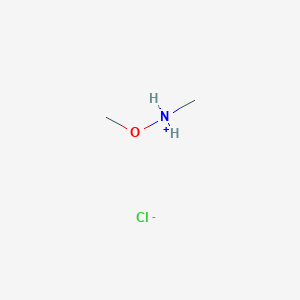
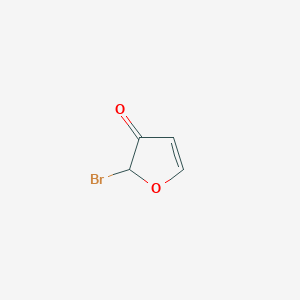
![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)
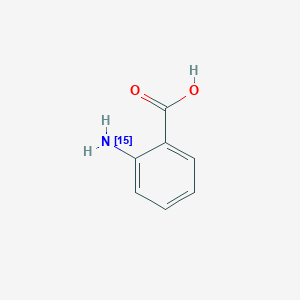
![N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B27559.png)
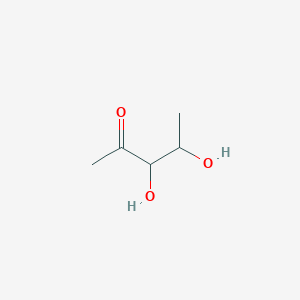
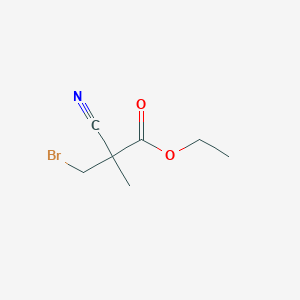
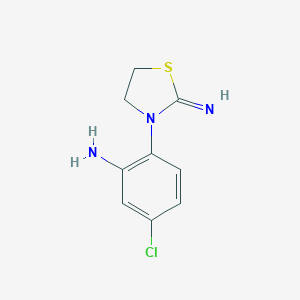
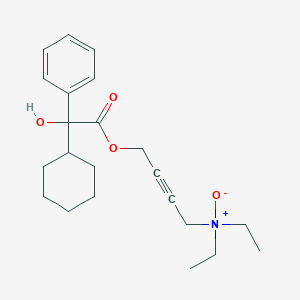
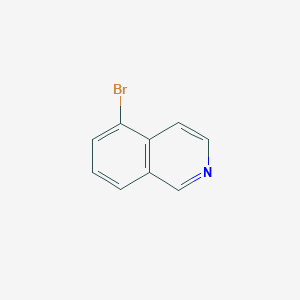
![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)